

Impact of food on Tebipenem Pivoxil absorption and efficacy

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Compound of Interest						
Compound Name:	Tebipenem Pivoxil					
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Technical Support Center: Tebipenem Pivoxil

This resource provides researchers, scientists, and drug development professionals with technical guidance on the impact of food on **Tebipenem Pivoxil**'s absorption and efficacy.

Frequently Asked Questions (FAQs)

Q1: How does food intake affect the overall exposure (AUC) and peak concentration (Cmax) of **Tebipenem Pivoxil**?

A1: The effect of food on **Tebipenem Pivoxil** depends on the formulation. For the immediate-release (IR) formulation at 300 mg, administration following a high-fat meal resulted in a roughly 50% reduction in mean Cmax, while the mean total exposure (AUC) remained similar to the fasted state[1][2]. At a 600 mg dose of the IR formulation, both Cmax and AUC were found to be comparable between the fed and fasted states[1][2][3][4][5]. For some extended-release (ER) formulations (6-hour and 12-hour), an increase in both AUC and Cmax was observed when administered with food[1][2].

Q2: What is the general recommendation for administering **Tebipenem Pivoxil** in relation to meals during a clinical or pre-clinical study?

A2: For immediate-release (IR) formulations, the total drug absorption (AUC) appears to be largely unaffected by food, although peak concentration (Cmax) can be blunted at lower doses[1][2][6]. This suggests that while food may slow the rate of absorption, it does not

Troubleshooting & Optimization





significantly reduce the total amount of drug absorbed[6]. Therefore, administering the drug without regard to meals could be a viable strategy in a clinical setting, which would not pose a problem for its use[6]. However, for studies where consistent and rapid peak concentrations are critical, administration in a fasted state may be preferable.

Q3: Does co-administration with enteral feeding impact the bioavailability of Tebipenem?

A3: No, the bioavailability of tebipenem appears to be maintained when the tablet is crushed and administered via a nasogastric (NG) tube with or without concomitant enteral feeds. A study in healthy subjects showed that Cmax and AUC values were bioequivalent when compared to oral administration of a whole tablet[7].

Q4: What underlying mechanism is responsible for the intestinal absorption of **Tebipenem Pivoxil**?

A4: **Tebipenem Pivoxil** is a prodrug designed to enhance the intestinal absorption of its active form, tebipenem[6][8]. Its high permeability across the intestinal apical membrane is attributed to multiple transport routes[8][9]. Studies suggest that in addition to simple diffusion, carrier-mediated transport is involved[8]. Specifically, the human organic anion transporting polypeptides OATP1A2 and OATP2B1 have been identified as contributing to its uptake, whereas the peptide transporter PEPT1 is not involved[8].

Troubleshooting Guide

Issue: We observed a significant decrease in Cmax in our fed study group compared to the fasted group using a 300 mg immediate-release formulation.

- Plausible Cause: This is an expected pharmacological effect. Studies have demonstrated that for a 300 mg IR dose of **Tebipenem Pivoxil** Hydrobromide, a standard high-fat meal can reduce the mean Cmax by approximately 50%[1][2]. The presence of food in the gastrointestinal tract can delay gastric emptying, slowing the rate at which the drug is presented to the small intestine for absorption.
- Recommendation:
 - Verify that the total exposure (AUC) is comparable between your fed and fasted groups. A significant drop in both Cmax and AUC might indicate a more complex absorption issue or



a problem with the formulation.

- If consistent Cmax values are critical for your experimental endpoint, consider administering the compound in a fasted state.
- Note that at higher doses (e.g., 600 mg IR), this effect on Cmax is less pronounced, with exposures being comparable between fed and fasted states[1][2][5].

Issue: Our efficacy study in a non-fasted animal model is showing lower-than-expected results, even though the total drug exposure (AUC) should be adequate.

- Plausible Cause: Tebipenem is a carbapenem antibiotic, and its efficacy is often linked to the
 duration that its concentration remains above the minimum inhibitory concentration (MIC) of
 the target pathogen (%T>MIC). While food may not significantly alter the total AUC for IR
 formulations, the blunting of the Cmax and potential delay in Tmax could cause the plasma
 concentration to fall below the MIC threshold sooner than in a fasted state.
- Recommendation:
 - Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate your plasma concentration-time profiles with the MIC of the pathogen being studied.
 - Measure drug concentrations at more frequent intervals around the expected Tmax in both fed and fasted states to accurately capture the peak and subsequent decline.
 - Consider if the blunted Cmax in the fed state fails to achieve a critical threshold needed for maximal bactericidal activity, even if the overall %T>MIC target is met.

Data Summary Tables

Table 1: Effect of Food on Pharmacokinetics of **Tebipenem Pivoxil** Hydrobromide (IR Formulation)



Dose	State	Cmax Effect	AUC Effect	Citation(s)
300 mg	Fed	~50% Reduction	Similar to Fasted	[1][2]
600 mg	Fed	Comparable to Fasted	Comparable to Fasted	[1][2][3][5]

Table 2: Effect of Food on Pharmacokinetics of **Tebipenem Pivoxil** Fine Granules

Dose	State	Cmax Effect	AUC Effect	Citation(s)
250 mg	Non-fasting	Lowered to ~60% of Fasted	Equivalent to Fasted	[6]

Experimental Protocols

Protocol: Single-Dose Food-Effect Study (Based on NCT03395249)

This protocol is a summary of the methodology used in clinical trials to assess the impact of food on **Tebipenem Pivoxil** pharmacokinetics[1][2][3][4][5].

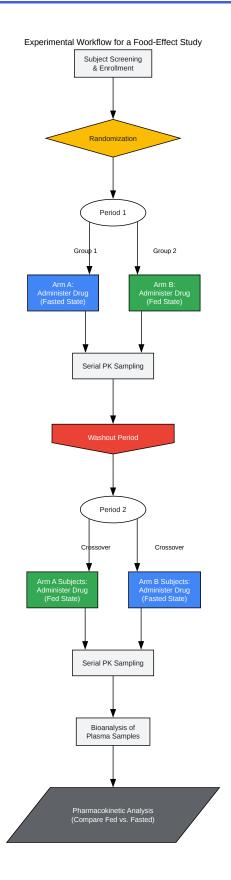
- Study Design: A randomized, open-label, single-ascending-dose (SAD) study in healthy adult subjects[3][4][5].
- Subject Population: Healthy adult volunteers[3][4][5].
- Treatment Arms:
 - Fasted State: Subjects fast overnight for at least 10 hours before receiving a single oral dose of **Tebipenem Pivoxil** Hydrobromide.
 - Fed State: After an overnight fast of at least 10 hours, subjects consume a standard highfat, high-calorie breakfast approximately 30 minutes before drug administration.
- Dosing: Single oral doses of the Tebipenem Pivoxil Hydrobromide immediate-release (IR) formulation were administered at 300 mg and 600 mg[1][2].



- Pharmacokinetic (PK) Sampling: Serial blood samples are collected at pre-defined time points before and after dosing (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose) to determine the plasma concentrations of tebipenem.
- Bioanalysis: Plasma concentrations of tebipenem are measured using a validated bioanalytical method, such as LC-MS/MS[7].
- PK Parameter Calculation: Key pharmacokinetic parameters including Cmax, AUC (from time zero to the last measurable concentration and extrapolated to infinity), and Tmax (time to reach Cmax) are calculated using non-compartmental analysis.

Visualizations

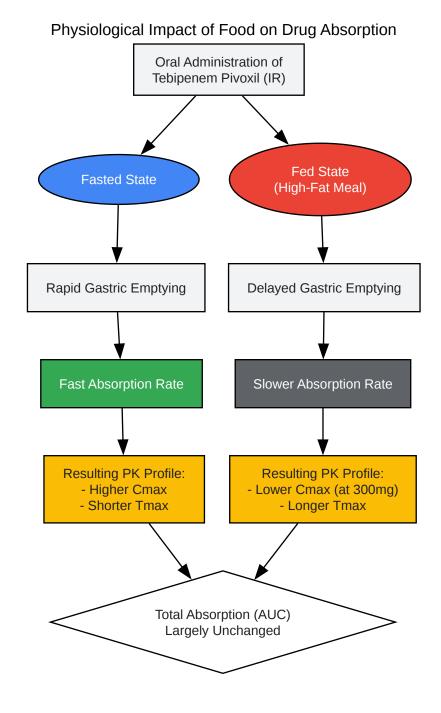




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Caption: A typical crossover design for a clinical food-effect study.





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Caption: Logical flow of food's effect on **Tebipenem Pivoxil** IR absorption.

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